ethyl 2-[(4-cyclohexylpiperazine-1-carbothioyl)amino]benzoate
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Overview
Description
Ethyl 2-[(4-cyclohexylpiperazine-1-carbothioyl)amino]benzoate is a chemical compound known for its diverse applications in scientific research. It is often used as a screening compound in various chemical and biological studies . The compound’s unique structure, which includes a piperazine ring and a benzoate ester, makes it a valuable tool in the development of new pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-cyclohexylpiperazine-1-carbothioyl)amino]benzoate typically involves the reaction of 4-cyclohexylpiperazine with ethyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a carbothioylating agent, such as thiophosgene, to form the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
. The production process likely involves similar synthetic routes as those used in laboratory settings, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-cyclohexylpiperazine-1-carbothioyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoate esters .
Scientific Research Applications
Ethyl 2-[(4-cyclohexylpiperazine-1-carbothioyl)amino]benzoate is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving cell signaling and receptor binding due to its piperazine moiety.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of ethyl 2-[(4-cyclohexylpiperazine-1-carbothioyl)amino]benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring in the compound can bind to various biological targets, modulating their activity and leading to specific physiological effects. The exact pathways and targets depend on the context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Ethyl 2-[(4-cyclohexylpiperazine-1-carbothioyl)amino]benzoate can be compared with other similar compounds, such as:
- Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate
- Ethyl 4-[(4-methylphenyl)sulfonyl]amino]benzoate
- Ethyl 4-[(4-ethoxybenzoyl)amino]benzoate
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the piperazine ring and benzoate ester in this compound makes it particularly valuable for certain research and industrial purposes .
Properties
IUPAC Name |
ethyl 2-[(4-cyclohexylpiperazine-1-carbothioyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S/c1-2-25-19(24)17-10-6-7-11-18(17)21-20(26)23-14-12-22(13-15-23)16-8-4-3-5-9-16/h6-7,10-11,16H,2-5,8-9,12-15H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCVCJJUGAJKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=S)N2CCN(CC2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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